2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione
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Overview
Description
2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound featuring a pyrazole ring, a cyclohexane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione typically involves the reaction of 3-methyl-4-phenyl-1H-pyrazol-5-amine with cyclohexane-1,3-dione under specific conditions. The reaction is often carried out in the presence of a base such as sodium acetate and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-amine: A precursor in the synthesis of the target compound.
Cyclohexane-1,3-dione: Another precursor used in the synthesis.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar structural motifs and biological activities.
Uniqueness
2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
3-hydroxy-2-[(5-methyl-4-phenyl-1H-pyrazol-3-yl)iminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H17N3O2/c1-11-16(12-6-3-2-4-7-12)17(20-19-11)18-10-13-14(21)8-5-9-15(13)22/h2-4,6-7,10,21H,5,8-9H2,1H3,(H,19,20) |
InChI Key |
SAIGDHASKSKTRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N=CC2=C(CCCC2=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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